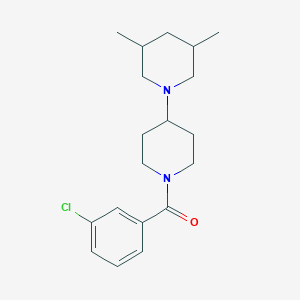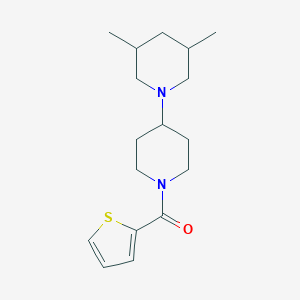![molecular formula C23H28FN3O2 B247195 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a piperazine derivative that has been synthesized through a complex chemical process. This compound is known to have a wide range of applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is complex and not fully understood. It is known to act as a partial agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety. It also has affinity for other receptors, including 5-HT2A, 5-HT2C, DA D2, and α1-adrenergic receptors. The precise mechanism of action of this compound is still under investigation, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine are diverse and depend on the specific receptors it interacts with in the central nervous system. It has been shown to have anxiolytic and antidepressant effects, likely through its partial agonist activity at 5-HT1A receptors. It also has antipsychotic properties, possibly through its antagonism at 5-HT2A and DA D2 receptors. This compound has also been shown to improve cognitive function in animal models, possibly through its activity at α1-adrenergic receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine in lab experiments include its potent pharmacological properties, which make it a valuable tool for investigating the role of various receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of this compound include its complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has potential side effects, such as sedation and hypotension, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine. One area of interest is the development of drugs that target specific receptors in the central nervous system, based on the pharmacological properties of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanism of action of this compound, which may lead to the development of more effective drugs with fewer side effects.
Métodos De Síntesis
The synthesis method of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine involves a series of chemical reactions. It is synthesized through the reaction of 1-(2-fluorophenyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidone to form the final product. The purity of the compound is typically assessed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine has been extensively used in scientific research for its pharmacological properties. It has been shown to have a potent affinity for several receptors in the central nervous system, including serotonin (5-HT) receptors, dopamine (DA) receptors, and adrenergic receptors. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation, cognitive function, and motor control.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine |
|---|---|
Fórmula molecular |
C23H28FN3O2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C23H28FN3O2/c24-21-8-4-5-9-22(21)26-16-14-25(15-17-26)19-10-12-27(13-11-19)23(28)18-29-20-6-2-1-3-7-20/h1-9,19H,10-18H2 |
Clave InChI |
LDOBYUDYZWKIBY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)